4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3S/c1-15(2)16-7-9-17(10-8-16)20-13-21-22(24-11-12-26(21)25-20)27-14-18-5-3-4-6-19(18)23/h3-13,15H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYWAKOWHXBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, making it a valuable compound for research and development in medicine and biology .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine include:
- 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
- 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications
Biological Activity
The compound 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20FN3S
- Molecular Weight : 345.45 g/mol
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a fluorobenzylthio group and an isopropylphenyl group, which contributes to its unique biological properties.
Pharmacological Effects
The exact mechanism of action for this compound remains to be fully elucidated. However, the following pathways are commonly associated with similar pyrazole derivatives:
- Inhibition of Enzymes : Many pyrazole compounds act as enzyme inhibitors. For example, some derivatives inhibit dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine synthesis and has implications in immunosuppressive therapy .
- Receptor Modulation : Certain pyrazole derivatives have been identified as ligands for various receptors, potentially influencing neurotransmitter systems and contributing to their pharmacological effects.
Table 1: Summary of Biological Activities of Related Pyrazole Compounds
Recent Research Insights
Recent studies have focused on synthesizing novel pyrazole derivatives that exhibit enhanced biological activity. For example:
- A study highlighted the synthesis of various pyrazole derivatives that demonstrated significant inhibitory effects on bacterial growth with IC50 values indicating strong antimicrobial potential .
- Another investigation into the structure-activity relationship (SAR) of pyrazoles revealed that specific substitutions could improve their efficacy as enzyme inhibitors and antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
